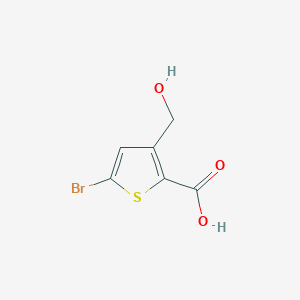
5-Bromo-3-(hydroxymethyl)thiophene-2-carboxylic acid
Cat. No. B8736911
M. Wt: 237.07 g/mol
InChI Key: WEMDOBXJOXZYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056859B2
Procedure details


In a 50 mL round bottom flask, 5-bromo-3-(hydroxymethyl)thiophene-2-carboxylic acid (140 mg, 0.59 mmol) and N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (113 mg, 0.59 mmol, 1.0 eq) were dissolved in DCM (5 mL) The solution was stirred at r.t. for 1 hr, concentrated and purified by flash column chromatography to give desired product. LC-MS (IE, m/z): 221.2 [M+1]+. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.1 (1H, aromatic), 5.2 (2H, s).
Quantity
140 mg
Type
reactant
Reaction Step One

Quantity
113 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[C:4]([CH2:10][OH:11])[CH:3]=1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[Br:1][C:2]1[S:6][C:5]2[C:7](=[O:9])[O:11][CH2:10][C:4]=2[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)CO
|
|
Name
|
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at r.t. for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
